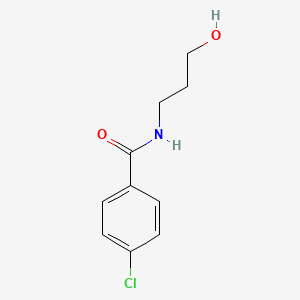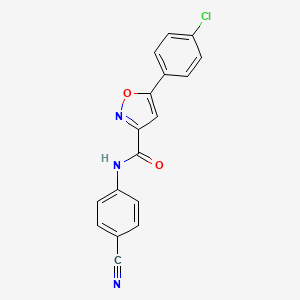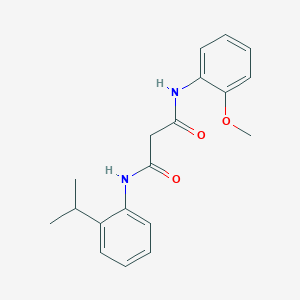
4-chloro-N-(3-hydroxypropyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves anionic or nucleophilic substitution reactions, where functional groups are introduced into aromatic systems. For instance, Summers and Quirk (1998) detailed the synthesis of ω-amidopolystyrene through the reaction of poly(styryl)lithium with benzamide derivatives, illustrating a method that could potentially be adapted for synthesizing compounds similar to 4-chloro-N-(3-hydroxypropyl)benzamide (Summers & Quirk, 1998).
Molecular Structure Analysis
The molecular structure of benzamide compounds can be elucidated using various spectroscopic and crystallographic techniques. Demir et al. (2016) conducted a comprehensive analysis of a benzamide derivative, employing X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. Such studies reveal the optimized molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior and reactivity of these compounds (Demir et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their versatile chemical properties. Siddiqui et al. (2008) explored the hydrogen bond formations in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide derivatives, demonstrating the impact of substituents on the molecule's reactivity and interactions (Siddiqui et al., 2008).
Physical Properties Analysis
The physical properties of benzamide compounds, such as their crystalline forms, can significantly affect their application potential. Yanagi et al. (2000) described the preparation and characterization of two polymorphs of a benzamide derivative, highlighting the importance of physical form in the compound's stability and behavior (Yanagi et al., 2000).
Scientific Research Applications
Electrophilic Properties and Metabolic Oxidation
- Electrophilic Properties : Research on derivatives of 4-chloro-N-(hydroxymethyl)benzamide, such as N-(acetoxymethyl)-4-chlorobenzamide, has shown that these compounds can act as electrophiles. These studies provide insights into the chemical behavior of 4-chloro-N-(hydroxymethyl)benzamide and its derivatives, highlighting their potential in various chemical reactions and possibly in drug development (Overton et al., 1986).
Degradation Studies
- Degradation and Stability : A study on the degradation of 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a related compound, under hydrolysis conditions, is significant for understanding the stability and degradation pathways of similar compounds, which is crucial in drug development (Santos et al., 2013).
Crystalline Forms and Characterization
- Crystalline Forms : The preparation and characterization of different crystalline forms of related benzamides have been studied. These investigations contribute to the understanding of the physical properties of such compounds, which can influence their application in pharmaceuticals (Yanagi et al., 2000).
Kinetic Studies
- Reaction Kinetics : Research on the kinetics of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives, including 4-chloro derivatives, helps understand their reactivity under different conditions. This knowledge is vital for predicting the behavior of these compounds in various environments, which is essential for their application in chemical and pharmaceutical contexts (Tenn et al., 2001).
Biological Activity Spectrum
- Biological Activities : The investigation of the biological activity of chloro-hydroxy-N-benzamides provides insights into their potential therapeutic applications. Understanding their activity against various microbial strains and their impact on biological processes is crucial for their development as pharmaceutical agents (Imramovský et al., 2011).
Synthesis and Neuroleptic Activity
- Synthesis and Potential as Neuroleptics : Studies on the synthesis of benzamide derivatives and their potential neuroleptic activity suggest their applications in the treatment of psychiatric disorders. The structure-activity relationships of these compounds provide valuable information for the design of new therapeutic agents (Iwanami et al., 1981).
Functionalization of Polymers
- Polymer Functionalization : The synthesis of aromatic amide functionalized polymers demonstrates the application of benzamides in materials science. This research opens up possibilities for the development of new materials with specific properties (Summers & Quirk, 1998).
Deprotonation Studies
- Deprotonation and Regioselectivity : Research on the deprotonation of substituted benzamides, including chloro derivatives, provides insights into their chemical behavior. This understanding is critical for designing synthesis pathways in organic chemistry (Rebstock et al., 2004).
Crystal Structure Analysis
- Crystal Structure Analysis : Studies on the crystal structure of chloro-N-benzamides, including theoretical analyses, are essential for understanding their molecular conformation and interactions. This knowledge is crucial for their application in drug design and material science (Panicker et al., 2010).
properties
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-2-8(3-5-9)10(14)12-6-1-7-13/h2-5,13H,1,6-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADHMBUKAYAQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)
![ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4620797.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)
![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)


![N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4620848.png)
![1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4620849.png)
![3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)
![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)